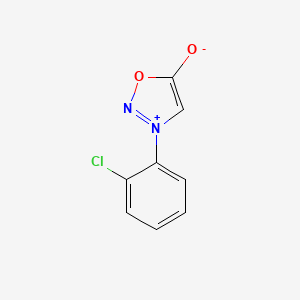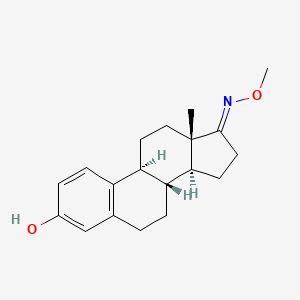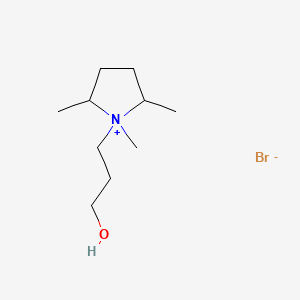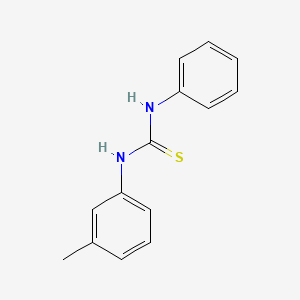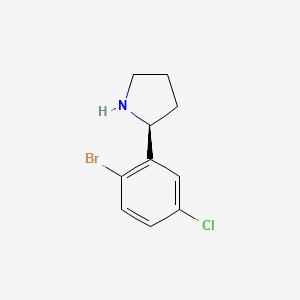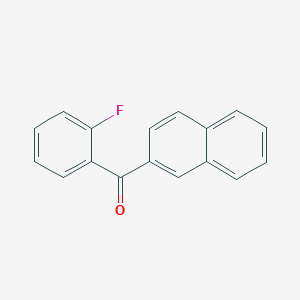
(2-Fluorophenyl)(naphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)(naphthalen-2-yl)methanone is an organic compound that belongs to the class of synthetic cannabinoids It is characterized by the presence of a fluorophenyl group attached to a naphthalenyl methanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(naphthalen-2-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with naphthalene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of automated systems can also enhance the reproducibility and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluorophenyl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)(naphthalen-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological receptors, particularly cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)(naphthalen-2-yl)methanone involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to the activation of various signaling pathways. This interaction can result in physiological effects such as pain relief, anti-inflammatory responses, and modulation of neurotransmitter release .
Comparación Con Compuestos Similares
(1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): A synthetic cannabinoid with a hydroxyl group on the pentyl chain.
(1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another synthetic cannabinoid with a double bond in the pentyl chain.
Uniqueness: (2-Fluorophenyl)(naphthalen-2-yl)methanone is unique due to the presence of the fluorophenyl group, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may result in distinct pharmacological profiles compared to other synthetic cannabinoids .
Propiedades
Número CAS |
1543-60-8 |
|---|---|
Fórmula molecular |
C17H11FO |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
(2-fluorophenyl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C17H11FO/c18-16-8-4-3-7-15(16)17(19)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
Clave InChI |
IXJSDYSXMOYUFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


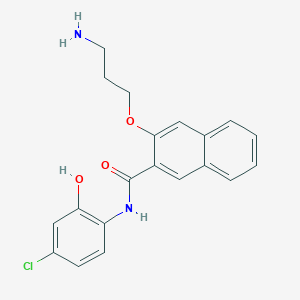
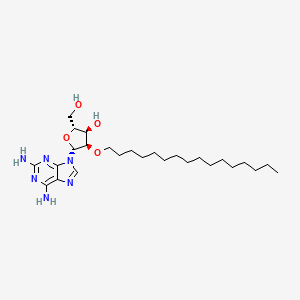
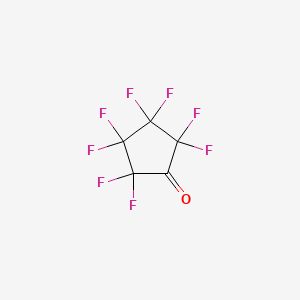
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)

![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
